2-(4-Methylpyridin-2-yl)acetic acid hydrochloride 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609395-40-5
VCID: VC2876411
InChI: InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
SMILES: CC1=CC(=NC=C1)CC(=O)O.Cl
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

CAS No.: 1609395-40-5

Cat. No.: VC2876411

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride - 1609395-40-5

Specification

CAS No. 1609395-40-5
Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
IUPAC Name 2-(4-methylpyridin-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
Standard InChI Key CHEZRSIIOIWQRC-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)CC(=O)O.Cl
Canonical SMILES CC1=CC(=NC=C1)CC(=O)O.Cl

Introduction

Chemical Structure and Properties

Structural Information

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride consists of a 4-methylpyridine core with an acetic acid group attached at the 2-position, formulated as a hydrochloride salt. This arrangement creates a compound with both aromatic and acidic functional properties, enabling diverse chemical interactions. The compound contains a pyridine nitrogen that serves as a weak base, while the carboxylic acid group provides acidic functionality . The methyl substituent at position 4 of the pyridine ring influences the electron distribution across the aromatic system, affecting both reactivity and binding properties.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride are summarized in the following table:

PropertyValue
Chemical FormulaC8H10ClNO2
Molecular Weight187.6235 g/mol
CAS Number1609395-40-5
Physical StateSolid
SolubilitySoluble in water; moderately soluble in polar organic solvents
Purity (Commercial)98%

This compound exhibits characteristics typical of hydrochloride salts, including enhanced water solubility compared to its free base form. The presence of the hydrochloride moiety increases stability during storage while maintaining good bioavailability in biological systems .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride typically follows methods similar to other pyridine-substituted acetic acid derivatives. Based on synthetic procedures for related compounds, a common approach might involve:

  • Functionalization of the 4-methylpyridine starting material

  • Introduction of the acetic acid moiety at the 2-position

  • Salt formation through addition of hydrochloric acid

This synthetic pathway bears similarities to methods used for related compounds such as 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride, which typically involves the reaction of appropriately substituted methylpyridines with chloroacetic acid under carefully controlled conditions, followed by salt formation.

Purification Methods

Purification of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride generally involves crystallization techniques. The compound can be recrystallized from appropriate solvent systems to achieve the commercially available purity of 98%. Analytical techniques such as HPLC and spectroscopic methods are employed to verify the purity and identity of the final product .

Spectroscopic Characterization

Spectral Data

Though comprehensive spectral data specifically for 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is limited in the provided sources, its characterization would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry to determine molecular weight and fragmentation patterns

For comparative purposes, related pyridine compounds show distinctive spectral features. For instance, in the case of the structurally similar imidazole derivatives, IR spectra typically show characteristic bands in regions such as 3453, 3111, 2981, 2874, 1739, 1512, 1230, 1148, 1079, 742, and 662 cm-1, reflecting various functional groups and structural features .

Structural Verification

Structural verification of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride can be accomplished through a combination of spectroscopic techniques. The position of the methyl group on the pyridine ring and the attachment point of the acetic acid moiety are critical structural features that can be confirmed through 2D NMR experiments. The hydrochloride salt formation can be verified through elemental analysis and by examining the characteristic shifts in NMR spectra compared to the free base form.

Chemical Reactivity and Structure

Reactive Sites

The chemical structure of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride contains several reactive sites:

  • The pyridine nitrogen - acts as a weakly basic center for acid-base reactions and metal coordination

  • The carboxylic acid group - participates in esterification, amidation, and salt formation

  • The methyl group at the 4-position - potentially undergoes oxidation or functionalization reactions

  • The methylene bridge - may participate in various substitution reactions

These reactive sites provide multiple pathways for chemical modifications, making the compound versatile for various applications in organic synthesis.

Stability Considerations

As a hydrochloride salt, 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride offers improved stability compared to its free base counterpart. The salt form generally provides:

  • Enhanced shelf stability

  • Resistance to oxidation

  • Improved handling characteristics

  • Better solubility profiles in aqueous systems

These properties make it suitable for long-term storage and use in various research applications. The compound should be stored in sealed containers protected from light and moisture to maintain optimal stability.

Applications in Research

Chemical Research Applications

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride serves as an important building block in chemical synthesis. Its applications include:

  • Synthesis of more complex pyridine derivatives

  • Development of heterocyclic scaffolds for medicinal chemistry

  • Structure-activity relationship studies

  • Coordination chemistry with various metals due to its pyridine nitrogen

The compound's structural features make it particularly useful in creating molecules with specific spatial arrangements, potentially leading to unique physicochemical properties .

QuantityPrice (EUR)
100 mg180.00
250 mg255.00
1 g595.00

This pricing information reflects the specialized nature of the compound and its targeted use in research applications rather than bulk industrial purposes .

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride exist, with varying positions of the methyl group or substitution patterns:

  • 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride (CAS: 1609395-45-0)

  • 2-(3-methylpyridin-4-yl)acetic acid hydrochloride

  • 2-(4-((4-Methylpyridin-2-yl)oxy)phenyl)acetic acid (CAS: 56308-60-2)

These analogues differ in the position of functional groups, affecting their chemical reactivity, physical properties, and potential applications .

Structure-Property Relationships

The position of the methyl group on the pyridine ring significantly influences the compound's properties. Compared to its isomers:

  • The 4-methyl substitution in 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride influences electron distribution differently than 3-methyl substitution

  • This positioning affects pKa values of both the pyridine nitrogen and the carboxylic acid

  • Variations in methyl position impact crystal packing and solubility profiles

  • Different substitution patterns lead to unique spectroscopic signatures

These structure-property relationships are critical for understanding the compound's behavior in various applications and for designing derivatives with enhanced properties for specific purposes .

Future Research Directions

Synthetic Methodology Development

Future research on 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride may focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalytic methods for functionalization

  • Investigation of green chemistry approaches similar to the solvent-free methodologies developed for related compounds

  • Scale-up procedures for larger-scale production

These advancements would make the compound more accessible for various applications while reducing environmental impact .

Expanded Applications

Potential areas for expanded applications include:

  • Exploration of metal complexation properties for catalysis

  • Investigation of biological activities through systematic screening

  • Development of novel drug delivery systems utilizing its structural features

  • Application in materials science as a functional building block

These directions represent opportunities for researchers to further utilize this versatile compound across multiple scientific disciplines.

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